molecular formula C16H11Cl2N3O B12921806 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one CAS No. 41332-39-2

3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one

Cat. No.: B12921806
CAS No.: 41332-39-2
M. Wt: 332.2 g/mol
InChI Key: ZQUNFFKOKSASBD-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in various chemical reactions and processes.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects have been explored, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: It can be used as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,3-Dichlorophenyl)amino]methyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar dichlorophenyl group but features a thiazolidine-2,4-dione core structure.

    N-[(Z)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide: This compound also contains a dichlorophenyl group but has a different core structure and functional groups.

Uniqueness

3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

41332-39-2

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H11Cl2N3O/c1-10-20-15-5-3-2-4-13(15)16(22)21(10)19-9-11-6-7-12(17)8-14(11)18/h2-9H,1H3

InChI Key

ZQUNFFKOKSASBD-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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